PF-915275

Vue d'ensemble

Description

PF-915275 est un inhibiteur puissant, sélectif et actif par voie orale de la 11β-hydroxystéroïde déshydrogénase de type 1 (11βHSD1) humaine. Cette enzyme joue un rôle crucial dans la conversion de la cortisone en cortisol, un processus important dans diverses voies métaboliques. This compound s'est révélé prometteur en recherche scientifique en raison de sa grande spécificité et de son efficacité dans l'inhibition de la 11βHSD1, ce qui en fait un composé précieux dans l'étude des troubles métaboliques et autres domaines connexes .

Applications De Recherche Scientifique

PF-915275 has a wide range of applications in scientific research:

Metabolic Disorders: It is used to study metabolic disorders such as diabetes and obesity by inhibiting 11βHSD1, which plays a role in cortisol metabolism.

Endocrinology: The compound is valuable in research related to adrenal gland function and the regulation of glucocorticoids.

Pharmacology: this compound is used to investigate the pharmacokinetics and pharmacodynamics of 11βHSD1 inhibitors.

Toxicology: It helps in understanding the toxicological effects of inhibiting 11βHSD1 in various biological systems .

Mécanisme D'action

PF-915275 exerts its effects by selectively inhibiting the enzyme 11βHSD1. This enzyme is responsible for the conversion of inactive cortisone to active cortisol. By inhibiting 11βHSD1, this compound reduces the levels of cortisol, thereby affecting various metabolic pathways. The compound binds to the active site of 11βHSD1, preventing its interaction with cortisone. This inhibition leads to decreased cortisol production, which can have therapeutic effects in conditions like diabetes and metabolic syndrome .

Analyse Biochimique

Biochemical Properties

PF-915275 plays a significant role in biochemical reactions by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol. This compound has shown high potency with a Ki value of 2.3 nM and an EC50 of 15 nM in HEK293 cells . The compound exhibits dose-dependent inhibition of cortisone to cortisol conversion in primary human and monkey hepatocytes, with EC50 values of 20 nM and 100 nM, respectively . This compound does not significantly inhibit 11βHSD2, indicating its selectivity for 11βHSD1 .

Cellular Effects

This compound influences various cellular processes by modulating the activity of 11βHSD1. In primary human and monkey hepatocytes, the compound effectively reduces the conversion of cortisone to cortisol, thereby impacting cellular metabolism and stress response . Additionally, this compound has been shown to lower plasma insulin levels in cynomolgus monkeys, indicating its potential role in regulating glucose metabolism . The compound’s selective inhibition of 11βHSD1 suggests its potential therapeutic application in conditions characterized by dysregulated cortisol levels, such as metabolic syndrome and type 2 diabetes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of 11βHSD1, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of cortisone to cortisol, leading to reduced cortisol levels in target tissues . The compound’s high affinity for 11βHSD1 is evidenced by its low Ki and EC50 values . This compound does not significantly affect 11βHSD2, highlighting its selectivity for 11βHSD1 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained inhibitory effects over time. The compound’s half-life in monkeys is approximately 22 hours, indicating its potential for long-term therapeutic use . Studies have shown that this compound maintains its inhibitory activity on 11βHSD1-mediated conversion of cortisone to cortisol over extended periods, with a maximum inhibition of 87% observed at the highest tested dose of 3 mg/kg . These findings suggest that this compound can provide sustained therapeutic benefits in clinical settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In cynomolgus monkeys, oral administration of this compound at doses ranging from 0.1 to 3 mg/kg resulted in dose-dependent inhibition of 11βHSD1 activity . The compound effectively reduced plasma insulin levels at doses of 1 and 3 mg/kg, indicating its potential for managing hyperinsulinemia and related metabolic disorders . High doses of this compound may lead to adverse effects, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to cortisol metabolism. By inhibiting 11βHSD1, the compound reduces the conversion of cortisone to cortisol, thereby modulating cortisol levels in target tissues . This inhibition can impact various metabolic processes, including glucose metabolism, lipid metabolism, and stress response . The compound’s selective inhibition of 11βHSD1 suggests its potential for therapeutic use in conditions characterized by dysregulated cortisol levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s selective inhibition of 11βHSD1 in primary human and monkey hepatocytes indicates its effective cellular uptake and distribution . This compound’s ability to modulate cortisol levels in target tissues suggests its potential for therapeutic use in metabolic and endocrine disorders .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with 11βHSD1 to inhibit its activity . The compound’s selective inhibition of 11βHSD1 suggests its targeted action within specific cellular compartments. This compound’s ability to modulate cortisol levels in target tissues highlights its potential for therapeutic use in conditions characterized by dysregulated cortisol metabolism .

Méthodes De Préparation

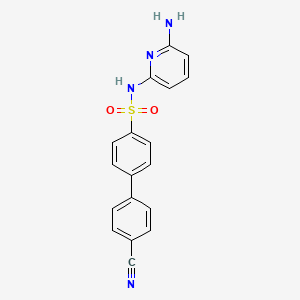

La synthèse du PF-915275 implique plusieurs étapes, commençant par la préparation de la structure de base du biphényle. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau biphényle : Cela implique des réactions de couplage telles que le couplage de Suzuki ou de Stille pour former la structure du biphényle.

Introduction de groupes fonctionnels : Les groupes cyano et sulfonamide sont introduits par des réactions de nitration, de réduction et de sulfonation.

Modifications finales : Le groupe amino-pyridinyle est ajouté par des réactions de substitution nucléophile.

Les méthodes de production industrielle du this compound impliqueraient probablement l'optimisation de ces étapes afin d'assurer un rendement et une pureté élevés, ainsi que la possibilité de mise à l'échelle pour une production à grande échelle .

Analyse Des Réactions Chimiques

Le PF-915275 subit diverses réactions chimiques, impliquant principalement ses groupes fonctionnels :

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, en particulier impliquant les groupes sulfonamide et pyridinyle.

Réactions de substitution : Les groupes amino et cyano peuvent participer à des réactions de substitution nucléophile et électrophile.

Hydrolyse : Le groupe sulfonamide peut être hydrolysé en milieu acide ou basique.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que le borohydrure de sodium et des nucléophiles tels que les amines. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Troubles métaboliques : Il est utilisé pour étudier les troubles métaboliques tels que le diabète et l'obésité en inhibant la 11βHSD1, qui joue un rôle dans le métabolisme du cortisol.

Endocrinologie : Le composé est précieux dans la recherche liée à la fonction des glandes surrénales et à la régulation des glucocorticoïdes.

Pharmacologie : this compound est utilisé pour étudier la pharmacocinétique et la pharmacodynamie des inhibiteurs de la 11βHSD1.

Toxicologie : Il aide à comprendre les effets toxicologiques de l'inhibition de la 11βHSD1 dans divers systèmes biologiques .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'enzyme 11βHSD1. Cette enzyme est responsable de la conversion de la cortisone inactive en cortisol actif. En inhibant la 11βHSD1, this compound réduit les niveaux de cortisol, affectant ainsi diverses voies métaboliques. Le composé se lie au site actif de la 11βHSD1, empêchant son interaction avec la cortisone. Cette inhibition entraîne une diminution de la production de cortisol, ce qui peut avoir des effets thérapeutiques dans des affections telles que le diabète et le syndrome métabolique .

Comparaison Avec Des Composés Similaires

PF-915275 est comparé à d'autres inhibiteurs de la 11βHSD1 tels que le BVT-2733 et l'acide 18β-glycyrrhétique :

BVT-2733 : Il s'agit d'un inhibiteur non stéroïdien, isoform-spécifique de la 11βHSD1. Il a des effets inhibiteurs similaires, mais diffère par sa structure chimique et ses propriétés pharmacocinétiques.

Acide 18β-glycyrrhétique : Ce composé est un composant bioactif majeur de la Glycyrrhizae Radix et possède des propriétés anti-ulcéreuses, anti-inflammatoires et antiprolifératives. Il inhibe également la 11βHSD1, mais possède une gamme plus large d'activités biologiques.

This compound est unique en raison de sa grande sélectivité et de sa puissance pour la 11βHSD1, ce qui en fait un outil précieux dans la recherche axée spécifiquement sur cette enzyme .

Propriétés

IUPAC Name |

N-(6-aminopyridin-2-yl)-4-(4-cyanophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c19-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)25(23,24)22-18-3-1-2-17(20)21-18/h1-11H,(H3,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESFDAKNYJQYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235037 | |

| Record name | PF-915275 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857290-04-1 | |

| Record name | PF-915275 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857290041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-915275 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-915275 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388927163B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

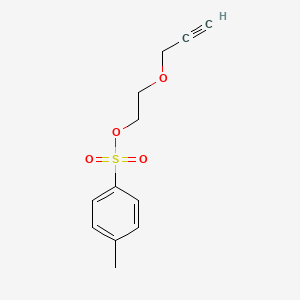

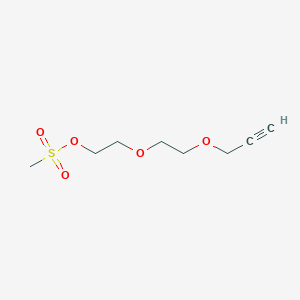

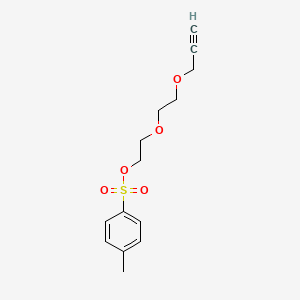

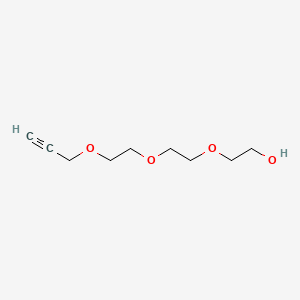

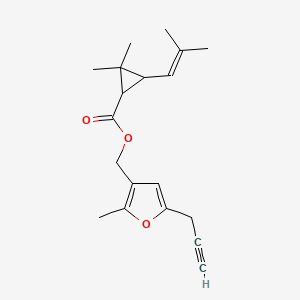

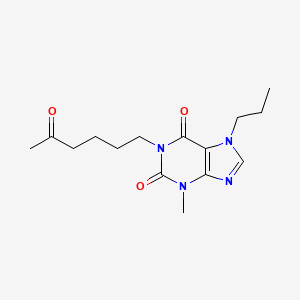

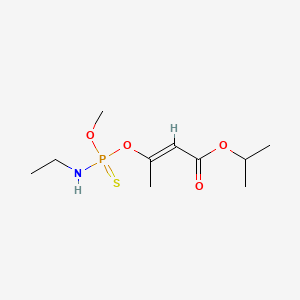

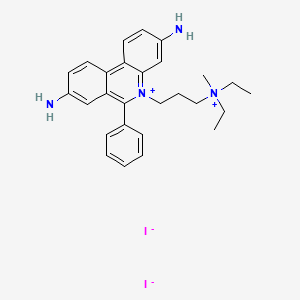

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.